2-Fluoro-4-methoxypyridin-3-amine
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Overview
Description
2-Fluoro-4-methoxypyridin-3-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxypyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the methoxy and amine groups.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the synthesis of complex pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F− in DMF for fluorination reactions.
Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a variety of arylated pyridine derivatives .
Scientific Research Applications
2-Fluoro-4-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and overall reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Methoxypyridine: A pyridine derivative with a methoxy group but no fluorine.
3-Aminopyridine: A pyridine derivative with an amino group but no fluorine or methoxy groups.
Uniqueness
2-Fluoro-4-methoxypyridin-3-amine is unique due to the combination of fluorine, methoxy, and amine groups in the pyridine ring. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTRADORHKMOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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